Gonyautoxin 2
Overview
Description
Synthesis Analysis
The synthesis of gonyautoxin 2 involves complex reactions, including stereoselective and diastereoselective methods. A notable approach includes an asymmetric synthesis of related toxins through Rh-catalyzed amination reactions, facilitating the preparation of analogues and exploring the heteroatom-rich, tricyclic core common to these compounds (Mulcahy & Du Bois, 2008). This synthesis pathway is critical for understanding and developing gonyautoxin variants.
Molecular Structure Analysis
The molecular structure of gonyautoxin 2 is characterized by its guanidine-containing framework and is linked to its biological activity. High-resolution LC-MS/MS and NMR spectroscopy have been instrumental in identifying and confirming the structure of gonyautoxin variants, including the differentiation of epimers and their biosynthetic pathways (Akamatsu et al., 2022).
Chemical Reactions and Properties
Gonyautoxin 2 undergoes specific chemical transformations, including the reduction of gonyautoxins into saxitoxins by thiols. This reaction involves thioether intermediates and highlights the toxin's reactivity and potential for structural modification (Sato, Sakai, & Kodama, 2000).
Physical Properties Analysis
The stability of gonyautoxins in acidic solutions indicates their physical resilience, with gonyautoxin 6 being notably less stable than others. Temperature significantly affects the stability of these toxins, with minimal changes observed at temperatures lower than 4°C, demonstrating their physical robustness in various storage conditions (Louzao et al., 1994).
Chemical Properties Analysis
The chemical behavior of gonyautoxins, including their interaction with biological systems and reactivity towards specific enzymes, is essential for understanding their toxicological effects. For instance, a sulfotransferase specific to gonyautoxins showcases the toxin's selective chemical interactions, further elucidating its biochemical pathways and potential detoxification strategies (Sako et al., 2001).
Scientific Research Applications
Treatment of Chronic Anal Fissure : Garrido et al. (2007) found that gonyautoxin can effectively heal chronic anal fissures, indicating its potential therapeutic application in this area. Increasing the frequency of toxin injection showed better efficacy in healing patients with chronic anal fissure (Garrido et al., 2007).
Treatment of Chronic Tension-Type Headache : Lattes et al. (2009) reported that local infiltration of gonyautoxin is safe and effective for treating patients with chronic tension-type headache, demonstrating a remarkable immediate effect post-injection (Lattes et al., 2009).
Cardiovascular Effects in Rabbits : Katsuda et al. (1984) studied the toxic actions of gonyautoxins, including GTX 2, on cardiovascular function in rabbits. Their research provides insights into the physiological effects and potential risks associated with these toxins (Katsuda et al., 1984).
Development of High-Affinity and High-Specificity Aptamers : Gao et al. (2016) described the successful selection, optimization, and characterization of an aptamer that binds with high affinity and specificity to GTX 1/4, a related compound. This has implications for the detection and monitoring of these toxins (Gao et al., 2016).
Intestinal Permeability Studies : Torres et al. (2007) investigated the permeability of gonyautoxins through the intestinal epithelium, finding that GTX 2/3 epimers permeate the intestine through a paracellular pathway. This research is crucial for understanding the absorption and effects of these toxins in the human body (Torres et al., 2007).
Relaxation of Anal Sphincters in Healthy Adults : Garrido et al. (2004) studied the effect of GTX 2/3 epimers on the anal internal sphincter of healthy adults, demonstrating its potential for reducing anal tone (Garrido et al., 2004).
Development of Sensitive Detection Methods : Tang et al. (2010) developed a sensitive immunosorbent bio-barcode assay for detecting trace amounts of GTX 2/3 in aquatic products. This method offers a rapid and high-throughput screening tool, which is essential for food safety and public health (Tang et al., 2010).
Study of GTX Stability in Acidic Solution : Louzao et al. (1994) examined the stability of gonyautoxins, including GTX 2 and 3, in acidic solutions, providing valuable information for the storage and handling of these toxins (Louzao et al., 1994).
properties
IUPAC Name |
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)/t3-,4+,5-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSXTTJGWGCRRR-XXKOCQOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@]23N1C(=N[C@H]([C@@H]2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gonyautoxin 2 | |
CAS RN |
60508-89-6 | |
Record name | Gonyautoxin II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60508-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gonyautoxin II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060508896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gonyautoxin� II from dinoflagellate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GONYAUTOXIN II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU77Z3NY6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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